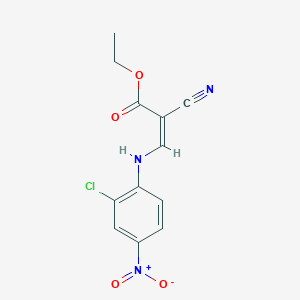

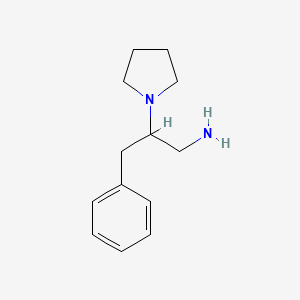

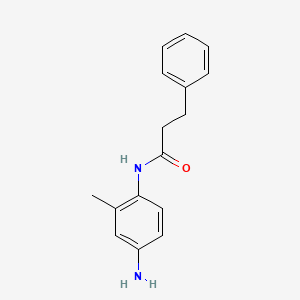

![molecular formula C9H12N4 B3174608 [2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine CAS No. 953907-40-9](/img/structure/B3174608.png)

[2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine

Übersicht

Beschreibung

“[2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine” is a compound that contains an imidazo[4,5-b]pyridine core, which is a fused imidazole and pyridine ring system . This compound is structurally similar to purines, which are key components of many biological molecules . It is known to play a crucial role in numerous disease conditions .

Synthesis Analysis

The synthesis of this compound involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . The reaction of the latter compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds . The alkylation reaction of this compound gives, each time, two regioisomers, N3 and N4 .Molecular Structure Analysis

The molecular structure of “[2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine” was elucidated on the basis of different spectral data (1H NMR, 13C NMR), X-Ray diffraction and theoretical study using the DFT method .Chemical Reactions Analysis

The chemical reactions involving this compound include its reaction with benzaldehyde to form 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . This compound then reacts with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) to form the expected regioisomers compounds .Physical And Chemical Properties Analysis

The compound “[2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine” is a solid . Its linear formula is C9H12N4 . The CAS Number is 953907-40-9 .Wissenschaftliche Forschungsanwendungen

Antimicrobial Features

Imidazo[4,5-b]pyridine derivatives, including the compound , have been studied for their antimicrobial features . The structural diversity of these compounds, due to the tautomeric form present in the imidazo[4,5-b]pyridine skeletons, makes them a promising area of study in the development of new antimicrobial agents .

GABA A Receptor Modulation

Imidazo[4,5-b]pyridine compounds are known to be GABA A receptor positive allosteric modulators . This means they can enhance the effect of GABA, the chief inhibitory neurotransmitter in the mammalian central nervous system, which could have implications for the treatment of conditions like anxiety, insomnia, and epilepsy .

Proton Pump Inhibition

Some imidazo[4,5-b]pyridine compounds have been found to act as proton pump inhibitors . These types of drugs are used to reduce the production of stomach acid, and are commonly used in the treatment of conditions like gastroesophageal reflux disease (GERD) and stomach ulcers .

Aromatase Inhibition

Imidazo[4,5-b]pyridine compounds have also been studied for their potential as aromatase inhibitors . Aromatase is an enzyme that plays a key role in the biosynthesis of estrogens, and inhibitors of this enzyme are used in the treatment of estrogen-sensitive breast cancer .

Anti-Inflammatory Properties

Some imidazo[4,5-b]pyridine compounds have been found to have anti-inflammatory properties, and have been studied as potential non-steroidal anti-inflammatory drugs (NSAIDs) .

Anti-Angiogenic Properties

Imidazo[4,5-b]pyridine compounds have been studied for their potential anti-angiogenic properties . Angiogenesis, the formation of new blood vessels, plays a crucial role in the growth and spread of cancer cells. Therefore, compounds that can inhibit this process have potential as cancer therapeutics .

Wirkmechanismus

Target of Action

Imidazole derivatives are known to have a broad range of targets due to their versatile chemical and biological properties .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, influencing many cellular pathways .

Biochemical Pathways

Imidazole derivatives can influence many cellular pathways. For instance, some imidazole derivatives have been found to inhibit IKK-ɛ and TBK1, which activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .

Pharmacokinetics

Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .

Result of Action

Imidazole derivatives have been found to show a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(3-methylimidazo[4,5-b]pyridin-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4/c1-13-8(4-5-10)12-7-3-2-6-11-9(7)13/h2-3,6H,4-5,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODOBGNCJWFQPNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC2=C1N=CC=C2)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

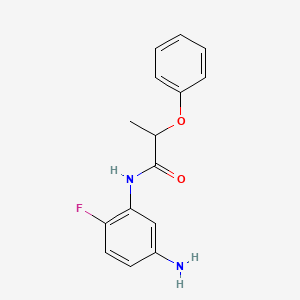

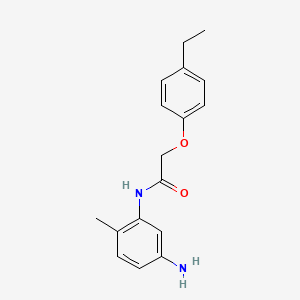

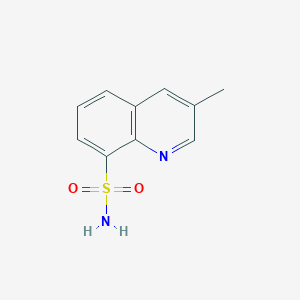

![N-(4-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-acetamide](/img/structure/B3174563.png)

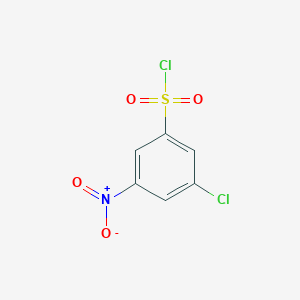

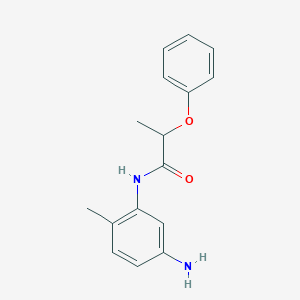

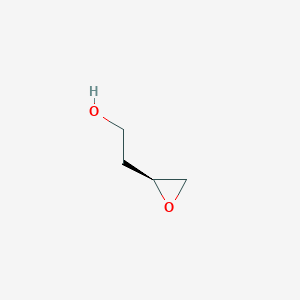

![[2-(4-Methylpiperazin-1-yl)pyridin-4-yl]methanamine](/img/structure/B3174583.png)

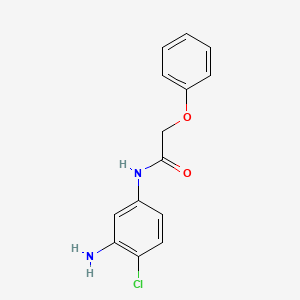

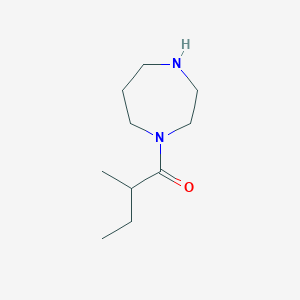

![5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B3174618.png)